2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Scientific Research Applications
Multicomponent Synthesis Approaches
Research has demonstrated the utility of thiazolo[3,2-a]pyridines and related compounds in multicomponent synthesis methods. For instance, Altuğ et al. (2011) presented an efficient one-pot multicomponent approach for preparing a series of thiazolo[3,2-a]pyridines, showing promising anticancer activity across a range of cancer cell lines. This highlights the compound's relevance in synthesizing bioactive molecules for cancer research (Altuğ et al., 2011).
Antimicrobial and Insecticidal Activities
Compounds with thiazolo and triazol moieties have been explored for their potential in pest control and antimicrobial applications. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for controlling pests (Fadda et al., 2017).
Anticancer Applications
The synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives has been explored, with certain derivatives showing promising anticancer activity. Nagender et al. (2016) identified a 1,2,4 triazole derivative as a lead molecule in this context, suggesting the therapeutic potential of these compounds in oncology (Nagender et al., 2016).
Antimicrobial and Antioxidant Activities
The novel synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013) and their subsequent screening for antimicrobial activity underscore the potential of these compounds in developing new antimicrobials (El‐Kazak & Ibrahim, 2013).
Antibacterial and Antifungal Properties
Research into 1,3,4-oxadiazole thioether derivatives, as explored by Song et al. (2017), indicates good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), showcasing the potential of thiazolo-triazole compounds in addressing bacterial infections in agriculture (Song et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . The compounds showed promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
The future directions for the study of “2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-14-19-18-22(20-14)17(23)16(24-18)15(21-10-4-5-11-21)13-8-6-12(2)7-9-13/h6-9,15,23H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIHNNMGOPZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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